Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
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Overview
Description
Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and inks. The compound’s structure includes multiple sulfonate groups, which enhance its solubility in water, making it highly effective in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate involves several steps:
Diazotization: The process begins with the diazotization of 4,5-dimethyl-2-sulfophenylamine using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to form an azo compound.
Triazine Ring Formation: The azo compound is then reacted with 4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazine to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo linkage, leading to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like ammonia or amines are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in textile fibers and biological tissues, where it binds through ionic and covalent interactions. The pathways involved in its action include the formation of stable complexes with the target molecules, enhancing the visibility and contrast in applications like staining and dyeing.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
- This compound
Uniqueness
The unique combination of sulfonate groups and the triazine ring structure in this compound provides it with exceptional solubility and stability, making it highly effective in various applications compared to other similar compounds.
Properties
CAS No. |
148878-22-2 |
---|---|
Molecular Formula |
C28H20ClN7Na4O13S4 |
Molecular Weight |
918.2 g/mol |
IUPAC Name |
tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H24ClN7O13S4.4Na/c1-12-4-5-17(20(6-12)51(41,42)43)30-27-32-26(29)33-28(34-27)31-19-11-16(50(38,39)40)9-15-10-22(53(47,48)49)24(25(37)23(15)19)36-35-18-7-13(2)14(3)8-21(18)52(44,45)46;;;;/h4-11,37H,1-3H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,30,31,32,33,34);;;;/q;4*+1/p-4 |
InChI Key |
ZDWCBCBKVMTYJJ-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=C(C=C(C(=C5)C)C)S(=O)(=O)O)C4=O)S(=O)(=O)[O-])S(=O)(=O)O.CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=C(C=C(C(=C5)C)C)S(=O)(=O)O)C4=O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C(=C5)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
tetrasodium 4-[4-chloro-6-(4-methyl-2-sulfophenylamino)-1,3,5-triazin-2-ylamino]-6-(4,5-dimethyl-2-sulfophenylazo)-5-hydroxynaphthalene-2,7-disulfonate |
Origin of Product |
United States |
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